L-苏糖酸钙

描述

Calcium L-Threonate is a calcium salt of threnoic acid and a novel drug developed for the treatment of osteoporosis and as a calcium supplement . It is found in dietary supplements as a source of L-threonate used in the treatment of calcium deficiency and prevention of osteoporosis . The most common form is calcium L-threonate, or (2R,3S)-2,3,4-trihydroxy butyric acid calcium . L-threonate is an active metabolite of vitamin C that mediates a stimulatory action on vitamin C uptake .

Synthesis Analysis

Calcium L-Threonate can be synthesized by adding L-ascorbic acid to water, after the L-ascorbic acid is fully dissolved, stir and slowly add calcium carbonate down, remain at system temperature under 30~40 ℃ the situation, slowly drip the hydrogen peroxide, and keep 30~40 ℃ of constant temperature, add activated carbon then, be warmed up to and be concentrated to 1/3 of original volume under 60 ℃, cooling, crystallization, the dry finished product l threonic acid that gets .

Molecular Structure Analysis

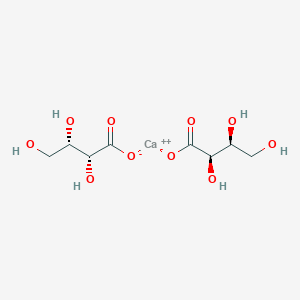

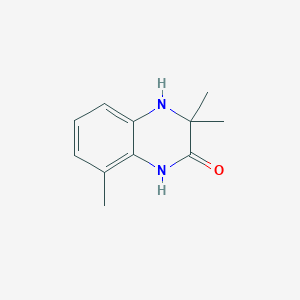

The molecular formula of Calcium L-Threonate is C8H14CaO10 . The average weight is 310.268 and the monoisotopic weight is 310.0212876 .

Chemical Reactions Analysis

Calcium L-Threonate is involved in the synthesis of cyclic hydroxamates and substituted oxazinanones and oxidative degradation to yield oxalate complexes .

Physical And Chemical Properties Analysis

Calcium L-Threonate is a small molecule . The physical state of Calcium L-Threonate is not specified in the available resources.

科学研究应用

Osteoporosis Treatment and Bone Health

Calcium L-Threonate is primarily recognized for its role in osteoporosis treatment and bone health . It has been developed as a novel drug to treat osteoporosis and as a calcium supplement . Studies have shown that it can increase bone density and reduce the risk of fractures . It is particularly effective due to its high bioavailability and ability to enhance the absorption of calcium in the bones .

Cognitive Function and Neuroprotection

In the field of neuroscience, Calcium L-Threonate has been associated with cognitive enhancement. It is believed to increase synaptic plasticity and influence cognitive measures of memory . Preclinical studies suggest that it may improve memory and have neuroprotective effects in models of hypoxic injury .

Cardiovascular Health

While direct studies on Calcium L-Threonate’s impact on cardiovascular health are limited, calcium supplements are often considered for their potential benefits in maintaining heart health. Adequate calcium intake is important for muscle function, including the heart muscle, and may play a role in vascular contraction and vasodilation .

Food Industry Utilization

In the food industry, Calcium L-Threonate is used as a source of calcium in food supplements. It is recognized for its high absorption rate and is added to various food products to enhance their nutritional value and to serve as a calcium fortifier .

Chemical Synthesis

Calcium L-Threonate serves as a reactant in the synthesis of cyclic hydroxamates and substituted oxazinanones. It is also involved in oxidative degradation processes to yield oxalate complexes, which are important in various chemical synthesis applications .

作用机制

Target of Action

Calcium L-Threonate, a calcium salt of threnoic acid, is primarily targeted towards the treatment of osteoporosis and as a calcium supplement . It is found in dietary supplements as a source of L-threonate used in the treatment of calcium deficiency and prevention of osteoporosis .

Mode of Action

Once dissociated to calcium and L-threonic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells . Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis . Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process .

Biochemical Pathways

L-threonate is a metabolite of vitamin C . It has been implicated as working synergistically with calcium in the production of collagen and mineralized nodules . It augments the uptake of ascorbic acid into fibroblasts . By itself, L-threonate can also act on osteoclasts in an anti-osteoporotic manner .

Pharmacokinetics

In a study, the pharmacokinetics of calcium L-threonate after single or multiple oral administrations was evaluated . In the single dose group, Cmax reached at 2.0 h and the mean t1/2 was approximately 2.5 h . AUC and Cmax in the fasted subjects were lower compared with those in the non-fasted subjects . Cumulative urinary excretion of L-threonate over 24 h represented 5.9% of the administered dose with a mean Cl/r of 0.8 L/h . In the multiple-dose study, no accumulation appeared upon repeated doses of 2025 mg twice daily for 4 days .

Result of Action

The therapeutic efficacy of calcium threonate in reducing osteoporosis was studied and investigated due to the hypothesis that it may play a role in the mineralization process through its positive action on vitamin C . In a preclinical study, calcium L-threonate inhibited the bone resorption of osteoclasts in vitro .

Action Environment

The absorption of L-threonate was enhanced by food intake . No systemic accumulation appeared after repeated administrations . Calcium L-threonate was well tolerated in healthy subjects, with no pattern of dose-related adverse events .

安全和危害

Calcium L-Threonate was well tolerated in healthy Chinese subjects, with no pattern of dose-related adverse events . Plasma exposure increased with dose escalation, but linear pharmacokinetics were not observed over the studied doses . L-threonate was absorbed rapidly, and its absorption was enhanced by food intake . No systemic accumulation appeared after repeated administrations .

属性

IUPAC Name |

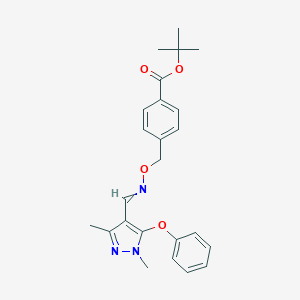

calcium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXGOFZGZFVRHK-BALCVSAKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Calcium threonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Once dissociated to calcium and L-theronic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells. Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis. Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process. | |

| Record name | Calcium threonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

70753-61-6 | |

| Record name | Calcium threonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070753616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium threonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 2,3,4-trihydroxy-, calcium salt (2:1), (2R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM L-THREONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBB4YPO93U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 | |

| Record name | Calcium threonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)